molecular formula C49H100N2O3 B238328 8a-Phenyldecahydroquinoline CAS No. 131556-11-1

8a-Phenyldecahydroquinoline

Cat. No. B238328
CAS RN: 131556-11-1
M. Wt: 215.33 g/mol
InChI Key: QEXADSRMRUUCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8a-Phenyldecahydroquinoline, also known as PDQ, is a bicyclic amine that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. PDQ is an important scaffold in medicinal chemistry, and its unique structure has led to the synthesis of several biologically active compounds.

Scientific Research Applications

8a-Phenyldecahydroquinoline has been used in several scientific research applications, including drug discovery and development, as well as in the synthesis of biologically active compounds. 8a-Phenyldecahydroquinoline has been used as a scaffold in the design of several drugs, including antipsychotics, antidepressants, and antimicrobials. 8a-Phenyldecahydroquinoline has also been used in the synthesis of several alkaloids, which have shown promising biological activity.

Mechanism of Action

The mechanism of action of 8a-Phenyldecahydroquinoline is not fully understood, but it is believed to act on several targets in the central nervous system. 8a-Phenyldecahydroquinoline has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. 8a-Phenyldecahydroquinoline has also been shown to have an affinity for several receptors, including the 5-HT2A receptor and the D2 receptor.
Biochemical and Physiological Effects
8a-Phenyldecahydroquinoline has been shown to have several biochemical and physiological effects, including antipsychotic, antidepressant, and antimicrobial activity. 8a-Phenyldecahydroquinoline has also been shown to have anxiolytic and analgesic effects. 8a-Phenyldecahydroquinoline has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

8a-Phenyldecahydroquinoline has several advantages and limitations for lab experiments. 8a-Phenyldecahydroquinoline is a versatile scaffold that can be modified to synthesize several biologically active compounds. 8a-Phenyldecahydroquinoline is also relatively easy to synthesize, with a high yield and purity. However, 8a-Phenyldecahydroquinoline has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 8a-Phenyldecahydroquinoline. One direction is the synthesis of novel 8a-Phenyldecahydroquinoline derivatives with improved biological activity. Another direction is the investigation of the mechanism of action of 8a-Phenyldecahydroquinoline, which could lead to the development of more targeted drugs. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 8a-Phenyldecahydroquinoline could lead to the development of more effective and safer drugs. Finally, the investigation of the potential therapeutic applications of 8a-Phenyldecahydroquinoline in the treatment of various diseases, including psychiatric disorders and infectious diseases, could lead to the development of new treatments.
Conclusion
In conclusion, 8a-Phenyldecahydroquinoline is a versatile scaffold that has several potential applications in drug discovery and development. 8a-Phenyldecahydroquinoline has been shown to have several biochemical and physiological effects, including antipsychotic, antidepressant, and antimicrobial activity. 8a-Phenyldecahydroquinoline has several advantages and limitations for lab experiments, and there are several future directions for the research and development of 8a-Phenyldecahydroquinoline. The investigation of 8a-Phenyldecahydroquinoline has the potential to lead to the development of new and effective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 8a-Phenyldecahydroquinoline involves the reaction of cyclohexanone and aniline in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of a bicyclic amine with a phenyl group attached to the quinoline ring. The synthesis of 8a-Phenyldecahydroquinoline has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

properties

CAS RN

131556-11-1

Product Name

8a-Phenyldecahydroquinoline

Molecular Formula

C49H100N2O3

Molecular Weight

215.33 g/mol

IUPAC Name

8a-phenyl-2,3,4,4a,5,6,7,8-octahydro-1H-quinoline

InChI

InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-11-5-4-9-14(15)10-6-12-16-15/h1-3,7-8,14,16H,4-6,9-12H2

InChI Key

QEXADSRMRUUCQJ-UHFFFAOYSA-N

SMILES

C1CCC2(C(C1)CCCN2)C3=CC=CC=C3

Canonical SMILES

C1CCC2(C(C1)CCCN2)C3=CC=CC=C3

synonyms

8a-phenyldecahydroquinoline
8a-phenyldecahydroquinoline, cis(+)-isomer
8a-phenyldecahydroquinoline, cis(-)-isomer
8a-phenyldecahydroquinoline, trans(+)-isomer
8a-phenyldecahydroquinoline, trans(+-)-isomer
8a-phenyldecahydroquinoline, trans(-)-isome

Origin of Product

United States

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